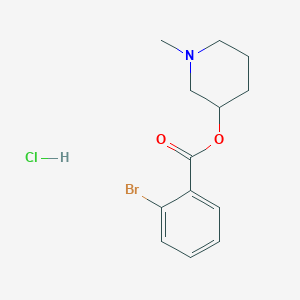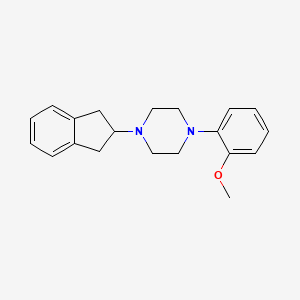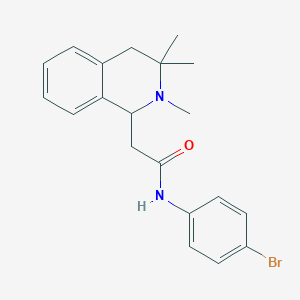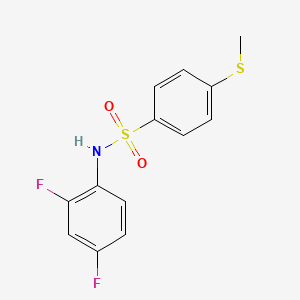![molecular formula C16H17FN2O4S B4929918 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide, commonly known as DB844, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its anti-parasitic properties.
Mécanisme D'action
The mechanism of action of DB844 involves the inhibition of the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite. This inhibition leads to the accumulation of toxic molecules within the parasite, eventually leading to its death.
Biochemical and Physiological Effects
DB844 has been shown to have a selective toxicity towards the Leishmania parasite, with minimal toxicity towards mammalian cells. This selectivity is due to the differences in the trypanothione reductase enzyme between the parasite and mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DB844 is its selectivity towards the Leishmania parasite, which makes it a potential candidate for the treatment of leishmaniasis. However, one limitation of DB844 is its poor solubility in water, which can hinder its efficacy in vivo.
Orientations Futures
There are several future directions for the research on DB844. One potential direction is the optimization of its synthesis method to improve its solubility and efficacy. Another direction is the study of its potential use in combination therapy with other anti-parasitic agents. Additionally, further research is needed to determine the potential use of DB844 in the treatment of other parasitic diseases.
Méthodes De Synthèse
The synthesis of DB844 involves the reaction of 5-amino-2-fluorobenzoic acid with dimethylsulfamoyl chloride, followed by the reaction with 2-methoxyaniline. This results in the formation of DB844, which is then purified through recrystallization.
Applications De Recherche Scientifique
DB844 has been studied for its potential use as an anti-parasitic agent, specifically for the treatment of leishmaniasis. Leishmaniasis is a parasitic disease caused by the Leishmania parasite and is prevalent in tropical and subtropical regions. DB844 has shown promising results in pre-clinical studies as a potential treatment for this disease.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOFSQOJBPRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)



![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)